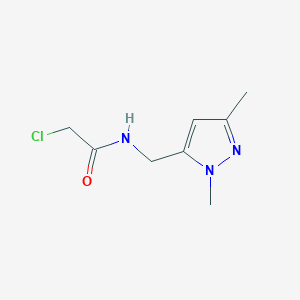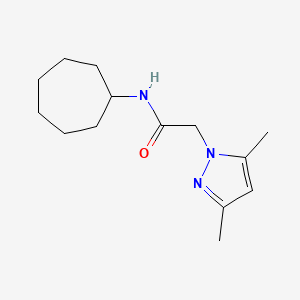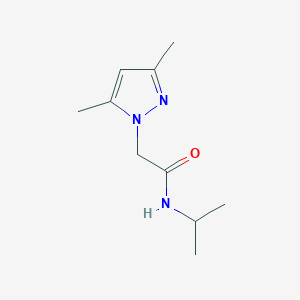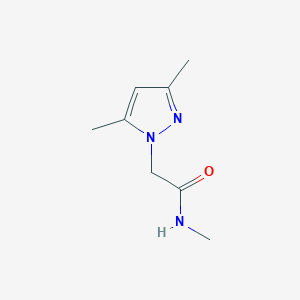
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a small molecule that is synthesized through a multi-step process, which involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways in cells. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for further study. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could be further studied for its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to determine the safety and efficacy of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in humans. Finally, the development of more efficient synthesis methods for N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 2-(2,5-dimethylphenyl)hydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-11(2)14(7-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCUXVIPESKYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)



![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)



